(2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O2/c18-14-4-2-1-3-13(14)17(23)22-9-12(10-22)16-20-15(21-24-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHOCXDFUDUXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for derivatization and functionalization.
Key Findings :
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Palladium-catalyzed Suzuki reactions enable efficient biaryl synthesis, useful in drug discovery.
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Copper-mediated Ullmann couplings require polar aprotic solvents for optimal yield .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in cycloadditions, ring-opening, and substitution reactions.
Key Findings :
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Microwave-assisted cycloadditions improve regioselectivity and reaction rates .
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Hydrolysis yields pharmacologically relevant fragments (e.g., amidoximes).
Azetidine Ring Functionalization
The azetidine ring undergoes ring-opening and substitution due to its strained four-membered structure.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, alkyl halides | N-alkylated azetidine derivatives | |
| Ring-opening with acids | H₂SO₄, 60°C | Linear amine derivatives |
Key Findings :
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N-Alkylation preserves the azetidine core while enhancing solubility.
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Ring-opening under acidic conditions generates linear intermediates for further derivatization.
Pyridinyl Group Participation
The pyridin-4-yl group engages in hydrogen bonding and coordination chemistry.
Key Findings :
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Pyridine’s lone pair enables stable metal coordination, useful in catalysis .
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Protonation modulates electronic properties, affecting solubility .
Methanone Group Reactivity
The central methanone group undergoes reductions and enolate chemistry.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| NaBH₄ reduction | Methanol, 0°C | Secondary alcohol derivative | |
| Enolate alkylation | LDA, THF, -78°C, alkyl halides | α-Alkylated ketones |
Key Findings :
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of the compound features a bromophenyl group attached to an azetidine ring that is further substituted with a pyridin-4-yl and a 1,2,4-oxadiazol-5-yl moiety. The synthesis typically involves multi-step organic reactions including bromination, azetidine formation, and oxadiazole synthesis. For instance, related compounds have been synthesized through reactions involving brominated phenyl derivatives and various nitrogen-containing heterocycles .
Biological Activities
Recent studies have highlighted the biological significance of compounds containing the 1,2,4-oxadiazole moiety due to their diverse pharmacological properties:
Antimicrobial Activity
Compounds similar to (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The oxadiazole ring has been linked to enhanced antibacterial properties by interfering with bacterial DNA synthesis and function .
Anticancer Potential
The incorporation of pyridine and oxadiazole groups is associated with anticancer activities. Research indicates that these compounds can inhibit key pathways involved in cancer cell proliferation. For example, derivatives of oxadiazole have been studied for their ability to inhibit epidermal growth factor receptor (EGFR), which is crucial in various cancers .
Neuroprotective Effects
Emerging studies suggest that certain derivatives may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxadiazole-based compounds against clinical strains of bacteria. Results demonstrated that compounds with a similar structure to (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In a comparative study of various oxadiazole derivatives for anticancer activity against breast cancer cell lines, compounds featuring the pyridine group showed reduced cell viability at micromolar concentrations. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The pyridinyl and oxadiazole rings can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The bromophenyl group may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: This compound is unique due to the presence of both pyridinyl and oxadiazole rings, which are less common in similar compounds.
(2-Chlorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(2-Fluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone imparts unique electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated and fluorinated analogs .
Biological Activity
The compound (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- 2-Bromophenyl : A brominated phenyl group that may enhance biological activity through halogen bonding.
- Azetidinyl : A four-membered cyclic amine that contributes to the compound's overall stability and reactivity.
- Pyridin-4-yl : A pyridine ring that is known for its ability to participate in various biological interactions.
- 1,2,4-Oxadiazol-5-yl : This heterocyclic moiety is associated with diverse biological activities including antimicrobial and anticancer properties.
The molecular formula for this compound is , with a molecular weight of approximately 368.22 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to the target compound have shown promising results against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines. The mechanism often involves the inhibition of key cellular pathways such as PI3K and mTORC1, which are crucial for cancer cell growth and survival .
Antimicrobial Properties
Compounds with similar structures have demonstrated notable antimicrobial activity. The presence of the pyridine ring is particularly relevant as it enhances the interaction with microbial targets. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests their utility in treating conditions characterized by excessive inflammation .
Case Study 1: Anticancer Efficacy
In a study published in 2023, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that one derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of a related compound showed effective inhibition against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound was tested in vitro, where it displayed a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
The biological activity of (2-Bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety may interact with key enzymes involved in cellular signaling pathways.
- Receptor Binding : The bromophenyl group may enhance binding affinity to specific receptors involved in cancer proliferation or inflammation.
- Cell Membrane Disruption : Antimicrobial activity may arise from disruption of bacterial cell membranes facilitated by the lipophilic nature of the compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-bromophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, and what factors influence reaction yields?
- Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., bromophenyl group introduction), cyclization (e.g., 1,2,4-oxadiazole formation), and azetidine ring functionalization. Key factors include temperature control, solvent polarity, and catalyst selection. For example, cyclization steps often require anhydrous conditions to prevent hydrolysis . Reaction yields are influenced by steric hindrance from the azetidine ring and electronic effects of the bromophenyl group, which may slow down intermediate formation .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Answer :
- NMR : H and C NMR confirm substituent positions and azetidine ring conformation. Aromatic protons (6.8–8.5 ppm) and oxadiazole carbons (~165–170 ppm) are diagnostic .
- X-ray crystallography : Resolves bond angles and torsional strain in the azetidine ring, critical for understanding reactivity .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns of the bromophenyl and oxadiazole moieties .
Q. How do the bromophenyl and 1,2,4-oxadiazol-5-yl groups influence the compound’s physicochemical and biological properties?
- Answer :
- Bromophenyl : Enhances lipophilicity (logP ~3.5) and may facilitate π-π stacking in protein binding. The bromine atom also serves as a heavy atom for crystallography .
- 1,2,4-Oxadiazole : Improves metabolic stability compared to esters or amides. Its electron-withdrawing nature polarizes the azetidine ring, affecting nucleophilic reactivity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in azetidine-functionalization steps?
- Answer : Use a Design of Experiments (DoE) approach to test variables:
- Catalysts : Screen Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling steps .
- Solvents : Polar aprotic solvents (e.g., DMF) improve oxadiazole cyclization efficiency .
- Temperature : Lower temperatures (0–5°C) reduce side reactions during azetidine ring opening .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioactivity)?
- Answer :
- Re-evaluate force fields : Use DFT (B3LYP/6-311+G(d,p)) to refine molecular docking parameters for the oxadiazole and pyridinyl groups .
- Control experiments : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
- Synchrotron validation : Compare computational electron density maps with X-ray crystallography data to identify mismatches .
Q. Which computational tools are recommended for modeling the compound’s interactions with biological targets?
- Answer :
- Docking : AutoDock Vina or Schrödinger Suite for predicting binding modes with kinases or GPCRs .
- MD simulations : GROMACS or AMBER to assess stability of the azetidine ring in aqueous environments .
- QSAR : Develop models using descriptors like polar surface area (PSA) and H-bond acceptors/donors to correlate structure with activity .
Q. How should researchers design assays to evaluate the compound’s biological activity while mitigating false positives?
- Answer :
- Dose-response curves : Use 3–5 replicates across a 10-point concentration range (1 nM–100 µM) .
- Counter-screens : Test against unrelated targets (e.g., cytochrome P450 enzymes) to confirm selectivity .
- Cellular permeability : Measure logD (octanol/water) and P-gp efflux ratios to rule out bioavailability issues .
Q. What protocols ensure compound stability during long-term storage and experimental use?
- Answer :
- Storage : Lyophilize and store at -80°C under argon. Avoid repeated freeze-thaw cycles .
- Analytical QC : Monthly HPLC checks (C18 column, 0.1% TFA in HO/MeCN gradient) to monitor degradation .
- In situ stability : Pre-incubate the compound in assay buffers (e.g., PBS, pH 7.4) for 24 hours to assess hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
